Ethyl 3-(4-cyanophenyl)propanoate
Overview
Description
Synthesis Analysis
Ethyl 3-(4-cyanophenyl)propanoate can be synthesized through various methods. A notable approach is the reaction of ethyl 3-iodopropionate with p-cyanophenylzinc bromide, showcasing a method for arylation and coupling reactions facilitated by metal-catalyzed processes (Jensen, Kneisel, & Knochel, 2003). This method emphasizes the efficiency and versatility of modern synthetic chemistry in constructing complex molecules.
Molecular Structure Analysis
The molecular structure of ethyl 3-(4-cyanophenyl)propanoate has been explored through spectroscopic and diffractometric studies, revealing intricate details about its conformation and intermolecular interactions. For instance, studies utilizing single crystal X-ray diffraction provide insight into its crystal packing, demonstrating the significance of N⋯π and O⋯π interactions (Zhang, Wu, & Zhang, 2011).
Scientific Research Applications
1. Anti-Gastric Cancer Activity
- Summary of Application: Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, a compound designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material, has been found to exhibit anti-cancer activity against three human gastric cancer cell lines SGC-790, MKN-4, and MKN45 .
- Methods of Application: The compound was synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material. The in vitro anticancer activity of the compound was then tested on three human gastric cancer cells .
- Results or Outcomes: The study found that the compound exhibited anti-cancer activity against the tested gastric cancer cell lines .
2. Production of Biologically Active Compounds
- Summary of Application: A novel ethyl 3®-acetamido-3-(4-hydroxyphenyl)propanoate was isolated from the marine fungus Penicillium thomii KMM 4680. This compound is interesting as a producer of biologically active compounds .
- Methods of Application: The fungus was cultivated on standard rice medium for 21 days at room temperature. The fungal mycelium with medium was then extracted with EtOAc .
- Results or Outcomes: The extraction process yielded a novel ethyl 3®-acetamido-3-(4-hydroxyphenyl)propanoate .
3. Intermediate in the Synthesis of Dabigatran Etexilate
- Summary of Application: Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is an important intermediate in the synthesis of Dabigatran etexilate , a thrombin inhibitor used to treat thromboses and cardiovascular diseases .
- Methods of Application: The compound is synthesized as part of the process to produce Dabigatran etexilate .
- Results or Outcomes: The successful synthesis of Dabigatran etexilate, a potent thrombin inhibitor .
4. Chemical Research
- Summary of Application: Ethyl 3-amino-3-(4-cyanophenyl)propanoate is used in chemical research . It’s a unique chemical provided by Sigma-Aldrich for early discovery researchers .
- Methods of Application: The specific methods of application can vary widely depending on the nature of the research .
- Results or Outcomes: The outcomes can also vary widely, as this compound is used in a variety of research contexts .
5. Unique Chemical for Early Discovery Researchers
- Summary of Application: Ethyl 3-amino-3-(4-cyanophenyl)propanoate is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
- Methods of Application: The specific methods of application can vary widely depending on the nature of the research .
- Results or Outcomes: The outcomes can also vary widely, as this compound is used in a variety of research contexts .
6. Intermediate in the Synthesis of Other Compounds
- Summary of Application: Ethyl 2-amino-3-(4-cyanophenyl)propanoate hydrochloride is used as an intermediate in the synthesis of other compounds .
- Methods of Application: The compound is synthesized as part of the process to produce other compounds .
- Results or Outcomes: The successful synthesis of other compounds .
properties
IUPAC Name |
ethyl 3-(4-cyanophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUZQCWYRBYXOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465768 | |
Record name | ethyl 3-(4-cyanophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-cyanophenyl)propanoate | |
CAS RN |
116460-89-0 | |
Record name | ethyl 3-(4-cyanophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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